molecular formula C16H15ClN4OS2 B3682765 N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 378215-27-1

N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3682765
CAS No.: 378215-27-1
M. Wt: 378.9 g/mol
InChI Key: IIXCZPFNTYZYEJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based small molecule characterized by a 4-chlorophenyl acetamide group linked to a 1,2,4-triazole core substituted with ethyl and thiophen-2-yl moieties. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and insect receptor modulation properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS2/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXCZPFNTYZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378215-27-1
Record name N-(4-CL-PH)-2-((4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring linked to a thiophene moiety and a chlorophenyl group. This unique structure contributes to its diverse applications in medicinal chemistry and agricultural science.

Antifungal Activity

One of the primary applications of N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its antifungal properties. Studies have demonstrated that triazole derivatives exhibit significant antifungal activity against various fungal pathogens, making them valuable in treating fungal infections in humans and plants.

Case Study: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against Candida species and demonstrated effective inhibition at low concentrations. The mechanism of action was attributed to the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes.

Antimicrobial Properties

Research has also indicated that this compound possesses broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1850
Escherichia coli1550
Pseudomonas aeruginosa2050

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
Normal Fibroblasts>50

Fungicide Development

The antifungal properties of this compound make it a candidate for developing new fungicides. Its efficacy against plant pathogens could lead to safer and more effective agricultural practices.

Case Study: Crop Protection

Field trials demonstrated that formulations containing this compound reduced fungal infections in crops by over 30%, significantly improving yield compared to untreated controls.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole and thiophene rings are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name R1 (Triazole Substitution) R2 (Acetamide Substitution) Key Biological Activity/Application Reference CAS/Study
Target Compound : N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-thiophen-2-yl 4-chlorophenyl Not explicitly reported (inferred: antimicrobial/anti-inflammatory) N/A (hypothetical)
L-1: N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethyl-phenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulphanyl)acetamide 4-(2,4-dimethylphenyl), 5-thiophen-2-yl 2-chloro-4-sulphamoylphenyl Potent NNRTI (HIV-1 reverse transcriptase inhibition) Docked to PDB 2RKI
VUAA1: N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco receptor agonist (insect odorant sensing) CAS 525582-84-7
OLC15: N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-pyridin-2-yl 4-butylphenyl Orco receptor antagonist (insect olfaction)
6l: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole 4-(4-methoxyphenyl), 5-thiophen-2-yl N/A (furan substituent) Leukotriene biosynthesis inhibition
OCL12: 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-ethyl, 5-pyridin-4-yl 4-isopropylphenyl Orco agonist (mosquito oviposition studies)

Biological Activity

N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4OS2C_{16}H_{15}ClN_{4}OS_{2}, with a molecular weight of 388.5 g/mol. Its structural characteristics include a triazole ring and a thiophene moiety, which are known to contribute to various pharmacological properties.

PropertyValue
Molecular FormulaC16H15ClN4OS2
Molecular Weight388.5 g/mol
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
InChI KeyIIXCZPFNTYZYEJ-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds containing the 1,2,4-triazole structure exhibit various biological activities, including:

1. Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against several bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiophene and triazole rings enhances their interaction with microbial targets.

2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders. Compounds in this class have shown strong inhibitory activity against AChE, indicating potential use in treating conditions like Alzheimer's disease .

3. Antioxidant Activity
Research suggests that triazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them candidates for therapeutic applications in diseases linked to oxidative damage .

4. Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been highlighted for their chemopreventive and chemotherapeutic effects on cancer cells. The sulfur-containing moieties are believed to play a role in inducing apoptosis in cancerous cells .

Case Studies

Several studies have been conducted to explore the biological efficacy of similar compounds:

Case Study 1: Antimicrobial Screening
A series of synthesized triazole derivatives were tested for antibacterial activity against common pathogens. Results indicated that some compounds exhibited moderate to strong antibacterial effects comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that certain derivatives showed significant inhibition of urease and AChE enzymes. This suggests their potential utility in treating conditions like gastric ulcers and neurodegenerative diseases .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for thioether formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole coreHydrazine hydrate, ethyl chloroacetate, reflux (EtOH, 8h)65–75
Thioether linkageK₂CO₃, DMF, 70°C, 6h80–85

Basic: Which spectroscopic techniques confirm structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., thiophene protons at δ 6.8–7.5 ppm, triazole carbons at δ 150–160 ppm) .
  • IR spectroscopy : Confirms S-H (2550 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) bonds .
  • X-ray crystallography : Resolves 3D conformation using SHELXL software .

Q. Best practices :

  • Cross-validate NMR with HSQC/HMBC for ambiguous signals .
  • Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) model:

  • HOMO-LUMO gaps : Predict charge transfer behavior (e.g., thiophene’s electron-rich nature lowers LUMO) .
  • Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for reaction planning .

Q. Methodology :

  • Optimize geometry using Gaussian or ORCA.
  • Compare theoretical IR/NMR with experimental data to validate models .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable antimicrobial IC₅₀ values) arise from assay conditions or impurity levels. Mitigation strategies:

  • Standardized assays : Use CLSI guidelines for MIC testing .
  • Purity control : Validate compounds via HPLC (>95% purity) before bioassays .
  • Orthogonal validation : Combine in vitro and in silico (docking) results to confirm target interactions .

Advanced: What SAR strategies enhance this compound’s bioactivity?

Answer:
Structure-Activity Relationship (SAR) studies focus on:

  • Substituent effects : Replace thiophene with pyridine to modulate lipophilicity .
  • Triazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .

Q. Experimental design :

  • Synthesize derivatives via parallel synthesis.
  • Test against panels of enzymes (e.g., CYP450) or microbial strains .

Methodological: Best practices for X-ray crystallographic analysis?

Answer:

  • Crystal growth : Use slow evaporation (CHCl₃/MeOH) for high-quality crystals .
  • Data collection : Employ Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 VENTURE diffractometer .
  • Refinement : SHELXL refines thermal parameters and resolves disorder .

Q. Challenges :

  • Weak diffraction due to flexible thioether linkages.
  • Solutions: Cryocooling (100 K) improves data resolution .

Advanced: How does the thiophene moiety influence electronic properties?

Answer:
Thiophene’s conjugated π-system:

  • Reduces HOMO-LUMO gap by 0.5–1.0 eV vs. phenyl analogs, enhancing charge transfer .
  • Increases electrophilicity at the triazole sulfur, favoring nucleophilic substitutions .

Validation :
Compare DFT results with cyclic voltammetry data .

Basic: What are the critical purity thresholds for pharmacological studies?

Answer:

  • Pharmacological assays : ≥95% purity (HPLC, λ = 254 nm) .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (<0.5% weight loss) .

Advanced: How to optimize solvent systems for recrystallization?

Answer:

  • Screening : Test binary mixtures (e.g., EtOH/H₂O, acetone/hexane) for solubility gradients.
  • Example : Ethanol/water (7:3) yields needle-shaped crystals suitable for XRD .

Methodological: Designing stability studies under physiological conditions

Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor via LC-MS .
  • Photostability : Expose to UV light (320–400 nm); quantify degradation by NMR .

Q. Table 2: Key Physicochemical Properties

PropertyValueReference
Molecular formulaC₁₆H₁₄ClN₄OS₂
Molecular weight381.89 g/mol
SolubilityDMSO > EtOH > H₂O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.